m-PEG3-Azide
Overview
Description
m-PEG3-Azide is an organic compound with the molecular formula C7H15N3O3. It is a liquid at room temperature and is primarily used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of the azido group, which makes it a valuable reagent in organic synthesis and click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG3-Azide can be synthesized through a multi-step process involving the reaction of 2-(2-(2-methoxyethoxy)ethoxy)ethanol with sodium azide. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and under controlled temperature conditions to ensure the formation of the desired azido compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the explosive nature of azides. The production setup includes reactors with temperature control, efficient mixing, and proper ventilation to handle the hazardous materials safely .
Chemical Reactions Analysis
Types of Reactions: m-PEG3-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The compound is commonly used in click chemistry, particularly in azide-alkyne cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, DMF, controlled temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Substitution: Various substituted derivatives depending on the reactants used.
Reduction: Corresponding amine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
m-PEG3-Azide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and click chemistry for the formation of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-PEG3-Azide primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create bioconjugates and other complex structures. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions .
Comparison with Similar Compounds
- 1-Azido-2-(2-ethoxyethoxy)ethane
- 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane
- 3-Azido-1-propanamine
Comparison: m-PEG3-Azide is unique due to its specific structure, which includes three ethoxy groups and an azido group. This structure provides it with distinct reactivity and solubility properties compared to other azido compounds. Its ability to participate in click chemistry and form stable triazole rings makes it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-11-4-5-13-7-6-12-3-2-9-10-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSKNHYYIBAWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438873 | |
Record name | 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74654-06-1 | |
Record name | 1-(2-Azidoethoxy)-2-(2-methoxyethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74654-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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